
2-Methoxy-3-nitropyridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-nitropyridine hydrate is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the third position on the pyridine ring
Preparation Methods
The synthesis of 2-Methoxy-3-nitropyridine hydrate involves several steps. One common method is the nitration of 2-methoxypyridine. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to achieve the desired product with high yield and purity .
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Methoxy-3-nitropyridine hydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-3-nitropyridine hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: There is ongoing research into the potential therapeutic applications of this compound.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitropyridine hydrate involves its interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can affect the compound’s solubility and ability to interact with other molecules .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .
Comparison with Similar Compounds
2-Methoxy-3-nitropyridine hydrate can be compared with other nitropyridine derivatives, such as:
3-Methoxy-2-nitropyridine: Similar in structure but with the positions of the methoxy and nitro groups reversed.
2-Nitro-3-pyridinol: Contains a hydroxyl group (-OH) instead of a methoxy group.
3-Nitropyridine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
Properties
Molecular Formula |
C6H8N2O4 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-methoxy-3-nitropyridine;hydrate |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6-5(8(9)10)3-2-4-7-6;/h2-4H,1H3;1H2 |
InChI Key |
MBZDAMWICKMLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)[N+](=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


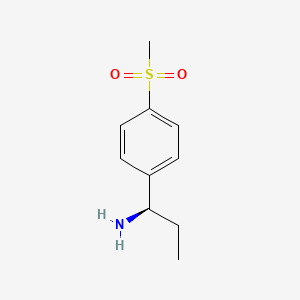

![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
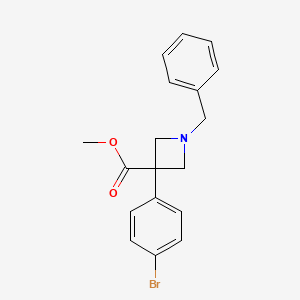
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

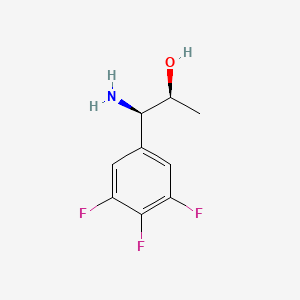

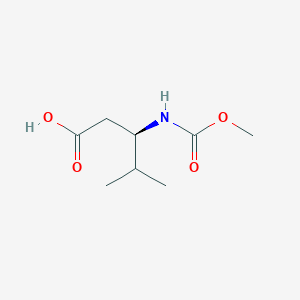
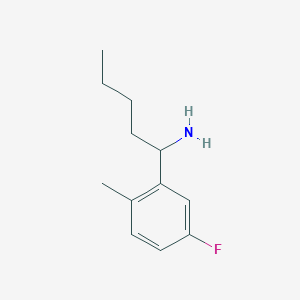
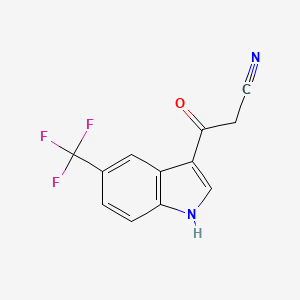
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)
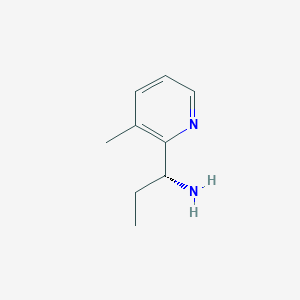
![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)
